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Compound of Interest

Compound Name: Methyl 2-(azetidin-3-yl)acetate

Cat. No.: B3030353

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of novel chemical entities is paramount. This guide provides a detailed overview
of Methyl 2-(azetidin-3-yl)acetate, a heterocyclic compound with significant potential in

medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is
methyl 2-(azetidin-3-yl)acetate[1]. It is a secondary amine and an ester, featuring a four-
membered azetidine ring, a structural motif of interest in the development of therapeutic agents
due to its unique conformational properties[2][3].

Table 1: Chemical Identifiers and Properties
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Property Value Source

IUPAC Name methyl 2-(azetidin-3-yl)acetate PubChem[1]
Molecular Formula C6H11NO2 PubChem[1]
Molecular Weight 129.16 g/mol PubChem[1]
CAS Number 890849-61-3 PubChem[1]
InChl Key UMGZZVORZXUVME- PubChem[1]

UHFFFAOYSA-N

SMILES COC(=0)CC1CNC1 PubChem[1]
XLogP3 -0.3 PubChem[1]

Synthesis and Experimental Protocols

The synthesis of methyl 2-(azetidin-3-yl)acetate and its derivatives often involves multi-step
reaction sequences. A common strategy employs the Horner-Wadsworth-Emmons (HWE)
reaction to form a key intermediate, followed by subsequent modifications[2][4].

Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-
carboxylate

This protocol details the synthesis of a key precursor to various functionalized azetidine
derivatives[2][4].

Materials:

Methyl 2-(dimethoxyphosphoryl)acetate

Sodium hydride (NaH), 60% dispersion in mineral oil

1-Boc-3-azetidinone

Dry Tetrahydrofuran (THF)

Water
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Ethyl acetate

Anhydrous magnesium sulfate (or similar drying agent)

Procedure:

A suspension of NaH (3.12 g, 78 mmol) in dry THF (250 mL) is prepared in a reaction vessel.

Neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) is added to the NaH
suspension.

The mixture is stirred for 30 minutes.

A solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) is then added to the
reaction mixture.

The resulting mixture is stirred for 1 hour.

The reaction is quenched by the addition of water (250 mL).

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x
150 mL).

The combined organic solutions are dried over an anhydrous drying agent, filtered, and the
solvent is removed under reduced pressure to yield the product.

This precursor can then undergo further reactions, such as aza-Michael additions, to introduce

diversity at the 3-position of the azetidine ring[2][4].

Diagram of Synthetic Pathway
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Horner-Wadsworth-Emmons
Methyl 2-(dimethoxyphosphoryl)acetate Reaction

+ NaH in dry THF
% tert-Butyl 3-(2-methoxy-2- Deprotection Methyl 2-(azetidin-3-yl)acetate

[ | oxoethylidene)azetidine-1-carboxylate (after deprotection)

1-Boc-3-azetidinone
in dry THF

Click to download full resolution via product page

Caption: Synthetic workflow for a precursor of Methyl 2-(azetidin-3-yl)acetate.

Spectroscopic Data

Structural elucidation of azetidine derivatives relies heavily on spectroscopic techniques. Below
is a summary of characteristic spectral data for a related compound, tert-Butyl 3-(1,3'-
biazetidin-1'-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, which shares key structural
features.

Table 2: Spectroscopic Data for a Functionalized Azetidine Derivative
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] Observed .
Technique . Interpretation Source
Peaks/Shifts
Infrared (IR) 1731 cm™? C=0 stretch (ester) MDPI[2]
C=0 stretch (Boc
1694 cm—1 MDPI[2]
carbamate)
1H-NMR (CDCIs) 0 3.6-3.8 ppm Azetidine ring protons MDPI[2]
0 3.61 ppm (s, 3H) OCHs (methyl ester) MDPI[2]
CH:z adjacent to
0 2.67 ppm (s, 2H) MDPI[2]
carbonyl
tert-Butyl protons
0 1.37 ppm (s, 9H) MDPI[2]
(Boc)
Carbonyl carbon
13C-NMR (CDCls) 6 171.4 ppm MDPI[2]
(ester)
0 156.3 ppm Carbonyl carbon (Boc) MDPI[2]
Quaternary carbon
0 79.5 ppm MDPI[2]
(Boc)
OCHs carbon (methyl
0 51.7 ppm MDPI[2]
ester)
Azetidine ring carbons
0 54.9-56.6 ppm MDPI[2]
(C-2,C-4)
Azetidine ring carbon
0 56.7 ppm MDPI[2]
(C-3)
CHz2 carbon adjacent
0 41.3 ppm MDPI[2]
to carbonyl
0 28.4 ppm Methyl carbons (Boc) MDPI[2]

Biological and Therapeutic Potential
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The azetidine ring is a valuable pharmacophore in modern drug discovery[2][3]. Azetidinone (2-
azetidinone), a related cyclic amide, is the core structure of many beta-lactam antibiotics,
including penicillins and cephalosporins[5][6]. These compounds function by inhibiting bacterial
cell wall synthesis[6].

Derivatives of azetidine have been investigated for a range of biological activities:

o Antibacterial Activity: Novel synthesized azetidine compounds have demonstrated inhibitory
effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia
coli) bacteria[3].

o Anticancer Activity: Certain 3-chloro-azetidin-2-one derivatives have shown antiproliferative
activity against human breast cancer cell lines, such as MCF-7 and SKBR3[7].

The incorporation of the methyl acetate group at the 3-position of the azetidine ring in Methyl
2-(azetidin-3-yl)acetate makes it a versatile building block for creating libraries of compounds
for screening against various therapeutic targets.

Diagram of Azetidinone Core in Therapeutics

Azetidinone Core
(B-Lactam)

Forms basis of Incorporated into
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Ontario, CA 91761, United States
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